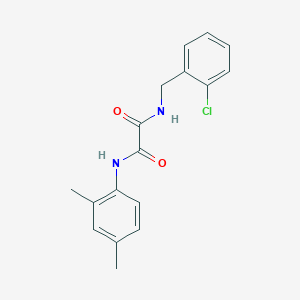
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide is not fully understood. However, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce the levels of matrix metalloproteinases in cancer cells. In animal models of inflammation and autoimmune diseases, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce the severity of symptoms. In cancer models, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit tumor growth and induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide and its potential therapeutic applications. Future research could also focus on testing the efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in combination with other therapies for cancer and inflammatory diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in animal models.
Synthesemethoden
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide can be synthesized using a multi-step process starting from commercially available compounds. The first step involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylphenylamine to form N-(2-chlorobenzyl)-2,4-dimethylphenylamine. This intermediate is then reacted with ethylenediamine to form N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing cell death in cancer cells. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been tested in vitro and in vivo in various cancer models, including breast, lung, and prostate cancer. It has also been tested in animal models of inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFYDIEEYFVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)
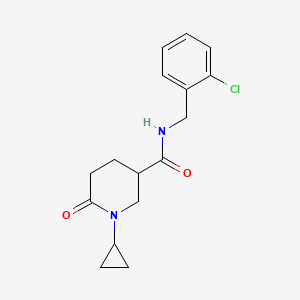
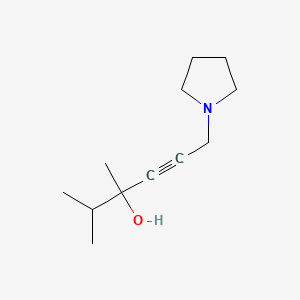
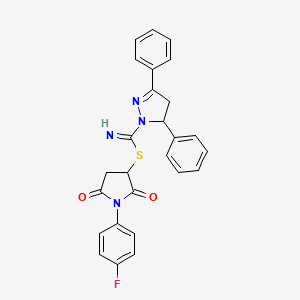
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
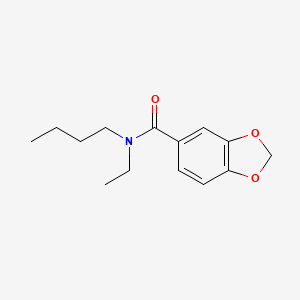
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5112583.png)